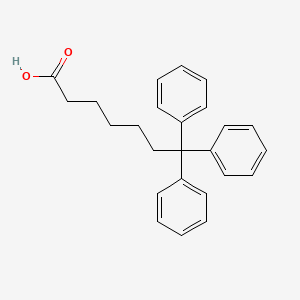
7,7,7-Triphenylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,7-Triphenylheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H26O2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of UDP-Glucuronosyltransferase
One of the most notable applications of 7,7,7-triphenylheptanoic acid is its role as a potent inhibitor of UDP-glucuronosyltransferase enzymes. These enzymes are crucial for the metabolism of bilirubin and other compounds in the liver. Research indicates that this compound exhibits a strong inhibitory effect on bilirubin conjugation, with an inhibition constant as low as 5 µM, making it one of the most effective inhibitors identified in studies . This property has implications for understanding bilirubin metabolism and potential therapeutic strategies for conditions like jaundice.
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Studies have shown that derivatives of this compound can exhibit significant antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Pharmaceutical Development
Research has highlighted the synthesis of various derivatives of this compound that possess antimicrobial and anticancer properties. For instance, derivatives have been synthesized that demonstrate efficacy against a range of bacterial strains and show potential as anticancer agents . The ability to modify the structure of this compound opens avenues for developing new pharmaceuticals targeting specific diseases.
Structure-Activity Relationship Studies
The compound serves as a structural probe in studies investigating the molecular basis of glucuronidation processes. By analyzing how modifications to its structure affect biological activity, researchers can gain insights into enzyme mechanisms and improve drug design .
Synthesis and Reaction Mechanisms
Research has detailed various synthetic pathways for creating this compound derivatives. These include one-pot reactions that yield compounds with diverse biological activities. The synthesis often involves the use of catalysts such as piperidine or triethylamine under specific conditions to optimize yields and properties .
Data Tables
Case Studies
- Bilirubin Metabolism : A study demonstrated that this compound's inhibition of UDP-glucuronosyltransferase could be leveraged to explore therapeutic options for hyperbilirubinemia. The compound's structural properties were analyzed to understand its interaction with the enzyme better .
- Antimicrobial Activity : Another research effort focused on synthesizing derivatives from this compound that exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential uses in developing new antibiotics .
- Antioxidant Evaluation : A comparative study assessed the antioxidant activities of various compounds derived from this compound against oxidative stress markers in vitro. Results indicated promising protective effects against cellular damage .
Propriétés
Formule moléculaire |
C25H26O2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
7,7,7-triphenylheptanoic acid |
InChI |
InChI=1S/C25H26O2/c26-24(27)19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) |
Clé InChI |
MLURWHWUQKLTJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
7,7,7-triphenylheptanoic acid triphenylheptanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















